molecular formula C17H29N3 B7916644 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

Cat. No.: B7916644
M. Wt: 275.4 g/mol
InChI Key: ZPRVFPIJDMMUSH-UHFFFAOYSA-N
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Description

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a piperidine-derived compound featuring a benzyl-ethyl-amine substituent at the 4-position of the piperidine ring and an ethylamine group at the 1-position. The molecular formula is C₁₆H₂₆N₃, with a calculated molecular weight of 260.40 g/mol. This structural complexity makes it a candidate for exploration in medicinal chemistry and ligand design.

Properties

IUPAC Name

2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-2-19(14-16-6-4-3-5-7-16)15-17-8-11-20(12-9-17)13-10-18/h3-7,17H,2,8-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVFPIJDMMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H25_{25}N3_{3}. The compound features a piperidine ring, which is known for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Piperidine derivatives have been linked to serotonin reuptake inhibition, suggesting potential use in treating depression.
  • Antimicrobial Activity : Certain piperidine compounds demonstrate efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Properties : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and cellular pathways:

  • Serotonin Receptors : Compounds structurally related to this compound may act as modulators of serotonin receptors, influencing mood and anxiety levels.
  • Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which are crucial in regulating mood and behavior.
  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes like acetylcholinesterase, which could enhance cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of various piperidine derivatives against common pathogens. Results indicated that certain modifications enhanced their antibacterial potency significantly, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Research :
    • Research focusing on the neuroprotective effects of piperidine derivatives demonstrated that these compounds could reduce neuronal cell death in models of oxidative stress . The protective mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species.
  • Mood Disorders :
    • A clinical trial investigated the efficacy of a related piperidine compound in treating major depressive disorder. The results showed significant improvement in patient-reported outcomes compared to placebo .

Data Table: Biological Activities of Related Piperidine Compounds

Compound NameActivity TypeMIC (mg/mL)Reference
Compound AAntibacterial0.0039
Compound BNeuroprotectiveN/A
Compound CAntidepressantN/A

Scientific Research Applications

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine exhibits notable biological activity, particularly in the modulation of neurotransmitter systems. Initial studies indicate its potential effects on:

  • Dopamine Receptors : It may enhance dopaminergic activity, which is crucial for mood regulation and cognitive functions.
  • Serotonin Receptors : The compound could influence serotonin pathways, potentially impacting anxiety and depression treatment.

Interaction Studies

Research has utilized techniques such as molecular docking simulations and receptor binding assays to elucidate how this compound interacts with biological targets. These studies suggest that its structural configuration enhances binding affinity and specificity towards certain receptors compared to simpler amine compounds .

Medicinal Chemistry Applications

The compound's versatility makes it a candidate for drug development in several therapeutic areas:

  • Neurological Disorders : Given its interaction with neurotransmitter systems, it shows promise in treating conditions such as depression, anxiety disorders, and schizophrenia.
  • Pain Management : Its potential analgesic properties could be explored for developing new pain relief medications.
  • Cognitive Enhancers : There is interest in its use for enhancing cognitive functions, particularly in age-related cognitive decline.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Neuropharmacology : A study demonstrated that derivatives of this compound could effectively modulate dopamine receptor activity, suggesting its potential use in treating Parkinson's disease .
  • Antidepressant Effects : Research indicated that compounds similar to this compound exhibited antidepressant-like effects in animal models, supporting further investigation into their therapeutic viability .
  • Cognitive Enhancement : Preliminary findings suggest that this compound may improve memory retention and cognitive functions in experimental settings, warranting further exploration for potential applications in age-related cognitive decline .

Comparison with Similar Compounds

Positional Isomerism

The compound 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine () shares the same molecular formula as the target compound but differs in the substituent position (2- vs. 4-piperidine). This positional isomerism could significantly alter steric interactions and binding affinity in receptor-ligand systems .

Functional Group Modifications

  • Piperazine Analogs () : The piperazine ring in 2-(4-Benzylpiperazin-1-yl)ethanamine introduces an additional nitrogen, increasing polarity and basicity compared to piperidine derivatives .

Substituent Variations

  • Dimethylamine Derivative (): The absence of the benzyl group in [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine reduces lipophilicity, which may affect membrane permeability .

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